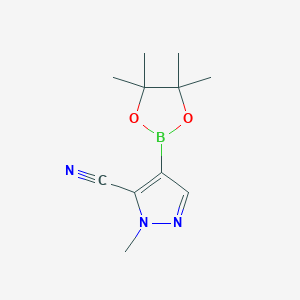
1-(3-(Trifluoromethyl)pyridin-2-yl)azetidine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-(Trifluoromethyl)pyridin-2-yl)azetidine-3-carbonitrile” is a chemical compound. It contains a trifluoromethylpyridine (TFMP) moiety, which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Aplicaciones Científicas De Investigación
PET Imaging Ligands
The compound 1-(3-(Trifluoromethyl)pyridin-2-yl)azetidine-3-carbonitrile, through its derivatives, has been instrumental in the development of new positron emission tomography (PET) imaging ligands. Specifically, a fluoro derivative of azetidine derivative A-85380, named F-A-85380, displayed high affinity for the alpha4beta2 nicotinic acetylcholine receptor subtype, making it a promising candidate for PET imaging of central nicotinic acetylcholine receptors. The synthesis of F-A-85380 involved no-carrier-added nucleophilic aromatic substitution, followed by the removal of a protective group, showing high radiochemical yield and specific radioactivity. Preliminary PET experiments in baboons have shown significant brain uptake, especially in nAChR-rich areas like the thalamus, indicating its potential for brain imaging applications (Doll et al., 1999).
Synthesis of Functionalized Pyrrolidines
The synthesis of 2-(α-hydroxyalkyl)azetidines from β-amino alcohols, and their subsequent rearrangement into 3-(chloro- or methanesulfonyloxy)pyrrolidines, represents another significant application. This process involves the stereospecific rearrangement of 2-(α-chloro- or α-methanesulfonyloxyalkyl)azetidines, with the addition of nucleophiles leading to pyrrolidine derivatives incorporating the nucleophile at C-3. This method provides a synthetic route to functionalized pyrrolidines, showcasing the compound's utility in organic synthesis and drug development (Durrat et al., 2008).
Basicity Scale Development in Acetonitrile
A self-consistent spectrophotometric basicity scale in acetonitrile was developed, featuring various bases, including substituted pyridines. This scale spans almost 12 pKa units, providing valuable insights into the relative basicity of these compounds. Such a scale is crucial for understanding the chemical behavior of substances in acetonitrile, an important solvent in organic chemistry (Kaljurand et al., 2000).
Antimicrobial and Antifungal Agents
Derivatives of benzotriazole, incorporating the core structure of 1-(3-(Trifluoromethyl)pyridin-2-yl)azetidine-3-carbonitrile, have been synthesized and tested for their antimicrobial and antifungal activities. These compounds show potential as therapeutic agents against various bacterial and fungal infections, highlighting the compound's relevance in medicinal chemistry (Al-Omran et al., 2002).
Propiedades
IUPAC Name |
1-[3-(trifluoromethyl)pyridin-2-yl]azetidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)8-2-1-3-15-9(8)16-5-7(4-14)6-16/h1-3,7H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYXDEUJQJPYMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=CC=N2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2830435.png)



![(1R)-2,2-Difluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2830441.png)
![6-[3-(3-Bromopyridin-4-yl)oxypyrrolidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2830443.png)
![N-[4-(3-methoxypiperidin-1-yl)phenyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2830444.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(2-pyridin-4-yl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B2830446.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2830447.png)
![6-benzyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2830448.png)

